molecular formula C14H13N5O3S B2798435 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile CAS No. 2034356-26-6

3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2798435
CAS RN: 2034356-26-6
M. Wt: 331.35
InChI Key: DHUVMHWDTNQBCW-UHFFFAOYSA-N
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Description

The compound “3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfonyl group, an azetidine ring, a carbonyl group, and a benzonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions of 4-methyl-4H-1,2,4-triazole with other reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-triazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, compounds containing a 1,2,4-triazole ring are generally stable and exhibit good thermal properties .

Scientific Research Applications

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, closely related to the structure , have been studied for their antifungal activity and immunomodulating properties. These compounds exhibit significant in vivo efficacy against Candida species, attributing their action to the metabolic conversion to active antifungal compounds and the capability to stimulate the immune response (R. F. Schiaffella & A. Vecchiarelli, 2001).

Broad Biological Activities of Triazole Derivatives

Novel triazole derivatives have been the subject of patents and research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The structural flexibility of triazoles allows for varied biological applications, underscoring the importance of such compounds in drug development (V. Ferreira et al., 2013).

Triazine-Based Compounds and Pharmacological Activity

Triazine, another core structure similar to triazoles, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects. The triazine scaffold serves as a promising core moiety for future drug development due to its potent pharmacological activities (Tarawanti Verma et al., 2019).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of azole compounds, specifically through the ABTS/PP decolorization assay, sheds light on the reaction pathways contributing to their antioxidant properties. This research contributes to understanding the specificity and relevance of these compounds in various biological contexts, including their potential therapeutic applications (I. Ilyasov et al., 2020).

Synthesis and Properties of Triazole Derivatives

The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been extensively studied. These compounds find applications in medicine, pharmacy, engineering, and agriculture, highlighting the versatility of triazole derivatives in scientific research (V. Parchenko, 2019).

Future Directions

As this is a novel compound, future research could explore its synthesis, properties, and potential applications. Compounds containing a 1,2,4-triazole ring, for instance, have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

3-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)11-4-2-3-10(5-11)6-15/h2-5,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVMHWDTNQBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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